molecular formula C21H19N3OS2 B2562328 3-(4-methoxyphenyl)-N-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide CAS No. 327979-87-3

3-(4-methoxyphenyl)-N-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide

Cat. No.: B2562328
CAS No.: 327979-87-3
M. Wt: 393.52
InChI Key: VSCRELJCJBYLFS-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms. In this case, the pyrazole ring is substituted with a 4-methoxyphenyl group, a phenyl group, and a thiophen-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ring is substituted with a 4-methoxyphenyl group, a phenyl group, and a thiophen-2-yl group .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical for pyrazoles, such as electrophilic substitution or metal-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrazoles are typically crystalline solids at room temperature .

Scientific Research Applications

Crystal Structure and Interaction Studies

The crystal structure and intermolecular interactions of 3-(4-methoxyphenyl)-N-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide derivatives have been extensively studied. For instance, the compound was synthesized and characterized through single crystal X-ray diffraction, revealing a three-dimensional network formed by C—H•••O and N—H•••S chains, extending through C—H•••Cg interactions. Hirshfeld surface analysis further elucidated the nature of intermolecular contacts, emphasizing the importance of molecular interactions in crystal packing (Kumara et al., 2017). Additionally, computational chemistry and molecular docking studies on similar compounds have been conducted to explore binding patterns with biological targets, providing insights into potential therapeutic applications (Uzun, 2022).

Synthesis and Characterization of Derivatives

The synthesis and structural characterization of various derivatives of this compound have been a focal point of research. For example, a study detailed the synthesis, X-ray diffraction, and Hirshfeld surface analysis of carbothioamide derivatives, highlighting the significance of these compounds in developing new materials with potential electronic or optical properties (Tamer et al., 2015).

Antimicrobial and Anticancer Activities

Research has also focused on evaluating the antimicrobial and anticancer activities of these derivatives. Various studies have synthesized and tested these compounds for their efficacy against bacterial and fungal strains, revealing significant antimicrobial activities (Shah, 2017). Additionally, certain derivatives have shown promising anticancer activities against different cancer cell lines, suggesting their potential as therapeutic agents (Gomha et al., 2016).

Corrosion Inhibition Studies

The synthesized pyrazole derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid, indicating their potential as effective corrosion inhibitors. This highlights the diverse applications of these compounds beyond biomedical research, extending into materials science (Ouici et al., 2016).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activity, as many pyrazole derivatives have been found to have medicinal properties .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS2/c1-25-17-11-9-15(10-12-17)19-14-18(20-8-5-13-27-20)23-24(19)21(26)22-16-6-3-2-4-7-16/h2-13,19H,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCRELJCJBYLFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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